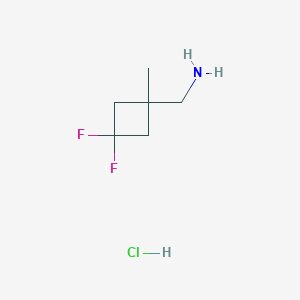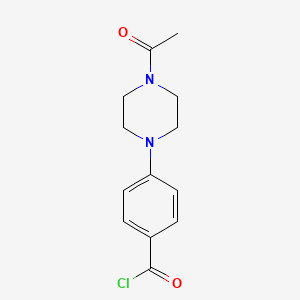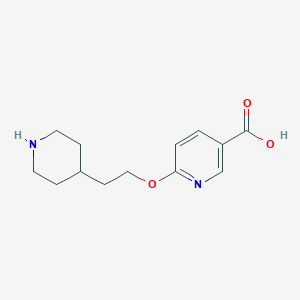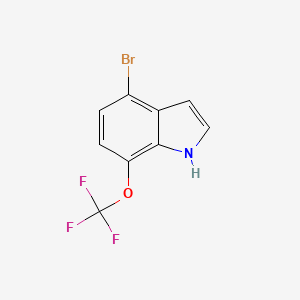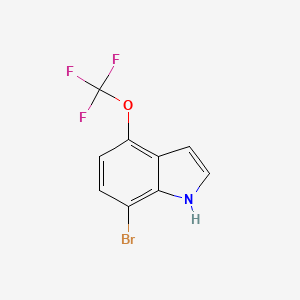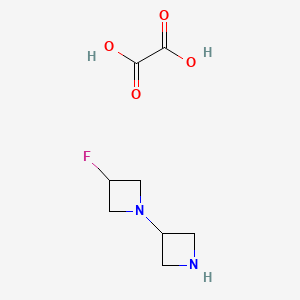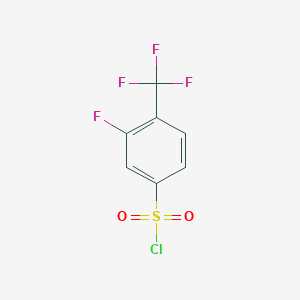
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride
Übersicht
Beschreibung
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H3ClF4O2S and its molecular weight is 262.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Activation of Polymeric Carriers
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride, similar to 4-fluorobenzenesulfonyl chloride, has been used as an activating agent for covalent attachment of biologicals to solid supports. It reacts rapidly with primary or secondary hydroxyl groups to form activated supports, which can then be used for bioselective separation of cells or for attaching enzymes, antibodies, and other biologicals while retaining their biological function (Chang et al., 1992).
Electrocatalytic Fluorination
The compound plays a role in the electrochemical fluorination of organosulfur compounds, indicating its utility in the synthesis of fluorinated compounds. This process is enhanced by the use of polystyrene-supported iodobenzene and tetraethylammonium chloride, yielding fluorinated compounds in moderate to good yields (Sawamura et al., 2010).
Electrostatic Activation in Chemical Reactions
Sulfonyl chlorides like this compound are used for electrostatic activation in SNAr reactions. This activation allows for reactions under milder conditions, which is beneficial for synthesizing a range of pharmaceutically relevant substances (Weiss & Pühlhofer, 2001).
Synthesis of Intermediates for Pesticides
It's also useful in the synthesis of intermediates for pesticides. An example includes its use in preparing key intermediates for herbicidal agents, demonstrating its importance in agricultural chemistry (Du et al., 2005).
Radical Fluorination Processes
The compound finds application in the field of radical fluorination, particularly as a precursor or reagent. This process is crucial for creating fluorinated molecules, which are of significant interest in pharmaceuticals and agrochemicals (Meyer et al., 2018).
Wirkmechanismus
Target of Action
As a sulfonyl chloride compound, it is generally known to react with amines, alcohols, and other nucleophiles, forming sulfonamides, sulfonic esters, and other derivatives .
Mode of Action
The compound, being an organic sulfonyl chloride, is highly reactive. It can participate in various organic reactions, particularly nucleophilic substitution reactions, to form a variety of products. The trifluoromethyl group attached to the benzene ring can potentially enhance the reactivity of the sulfonyl chloride group .
Biochemical Pathways
The products formed from its reactions with biological nucleophiles could potentially interfere with various biochemical pathways, depending on their structure and properties .
Pharmacokinetics
Given its reactivity, it is likely to be rapidly metabolized in the body .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific biological context and the nature of the products formed from its reactions with biological nucleophiles .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the reactivity and stability of 3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride. For instance, it is sensitive to moisture and should be stored under inert gas at low temperatures .
Biochemische Analyse
Biochemical Properties
3-Fluoro-4-trifluoromethylbenzenesulfonyl chloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as an acylating agent, reacting with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively . These interactions are crucial in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can impact gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses and functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . This inhibition can result in significant changes in cellular processes and metabolic pathways. Additionally, it can activate certain signaling pathways by interacting with receptor proteins, leading to downstream effects on gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it is relatively stable under inert conditions but can degrade in the presence of moisture or reactive chemicals . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained inhibition of specific enzymes and prolonged alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect specific biochemical pathways. At higher doses, it can cause significant toxic or adverse effects, including enzyme inhibition, cellular damage, and systemic toxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse outcomes, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with cellular components. These metabolic processes can influence the compound’s overall biological activity and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by transporter proteins or passively diffuse through lipid bilayers . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for determining the compound’s cellular effects and overall bioavailability.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . The localization of the compound within these compartments can impact its activity and function, as well as its interactions with other biomolecules.
Eigenschaften
IUPAC Name |
3-fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOFQIUPVZIKSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201219842 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694472-01-0 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=694472-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoro-4-(trifluoromethyl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201219842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


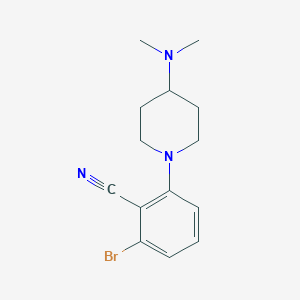

![9-tert-Butyl 3-methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1407550.png)

